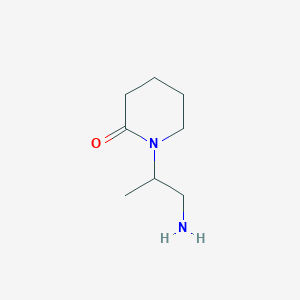

1-(1-Aminopropan-2-yl)piperidin-2-one

Beschreibung

1-(1-Aminopropan-2-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 1-aminopropan-2-yl group. The piperidin-2-one scaffold is a six-membered lactam ring that serves as a critical pharmacophore in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities. The 1-aminopropan-2-yl substituent introduces a chiral center and primary amine functionality, which may enhance interactions with biological targets such as enzymes or receptors.

Eigenschaften

Molekularformel |

C8H16N2O |

|---|---|

Molekulargewicht |

156.23 g/mol |

IUPAC-Name |

1-(1-aminopropan-2-yl)piperidin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-7(6-9)10-5-3-2-4-8(10)11/h7H,2-6,9H2,1H3 |

InChI-Schlüssel |

WJADHLCBPWNDAF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN)N1CCCCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Aminopropan-2-yl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidin-2-one with 1-aminopropane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Aminopropan-2-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Aminopropan-2-yl)piperidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Aminopropan-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

Piperidin-2-one derivatives vary widely based on substituent groups, influencing their physicochemical and pharmacological profiles. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Fluorine atoms in 1-(3,4-Difluorophenyl)piperidin-2-one enhance metabolic stability and bioavailability .

- Aromatic vs. Aliphatic Amines: The primary amine in this compound may confer higher solubility compared to aromatic amines like 1-(4-Aminobenzyl)piperidin-2-one .

- Complex Substituents : The triazine-containing analog (Compound 29, ) exhibits dual FFAR1/FFAR4 modulation, highlighting the role of extended conjugated systems in receptor binding.

Pharmacological Activities

- Antitumor Potential: 1-(3,4-Difluorophenyl)piperidin-2-one demonstrated promising activity in preliminary bioassays, likely due to fluorinated aromatic interactions with DNA or kinases .

- Dual Receptor Modulation : Compound 29 () acts as a first-in-class FFAR1/FFAR4 allosteric modulator, relevant for metabolic disorders .

- Antioxidant Activity : Thiosemicarbazone derivatives of piperidin-2-one () showed metal-chelating properties, enhancing radical scavenging .

Biologische Aktivität

1-(1-Aminopropan-2-yl)piperidin-2-one, a compound with the molecular formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group and a carbonyl group. Its structural characteristics contribute to its biological activity, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby altering critical metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

Preliminary studies have demonstrated that this compound may protect neuronal cells from damage induced by stressors such as corticosterone. In vitro studies using PC12 cells—a model for neuronal function—showed significant neuroprotective effects.

Antidepressant Potential

In vivo studies suggest that compounds structurally related to this compound can reduce immobility in the forced swim test (FST), indicating potential antidepressant properties. The mechanism appears to involve modulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).

Case Study: Neuroprotective Activity in PC12 Cells

A study assessing the neuroprotective effects of related compounds found that several derivatives exhibited protective effects against corticosterone-induced lesions in PC12 cells. For instance, one derivative showed a protection rate of 25.4% at a concentration of 1.25 μM, suggesting that similar structural analogs may possess comparable neuroprotective properties.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects against corticosterone-induced damage |

| Antidepressant | Reduces immobility in forced swim test |

Table 2: Comparison of Related Compounds

| Compound | Unique Properties |

|---|---|

| This compound | Exhibits specific neuroprotective and antidepressant effects |

| N-methyl-1-(3-pyridinyl)ethanamine oxalate | Different receptor binding affinities |

| N-methyl-1-(4-pyridinyl)ethanamine oxalate | Varying enzyme inhibition profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.